Cas no 3958-03-0 (Tetrabromothiophene)

Tetrabromothiophene 化学的及び物理的性質

名前と識別子

-

- Perbromothiophene

- Tetrabromothiophene

- 2,3,4,5-Tetrabromothiophene

- Thiophene, tetrabromo-

- 2,3,4,5-Tetrabromo-thiophene

- AVPWUAFYDNQGNZ-UHFFFAOYSA-N

- tetrabromthiophen

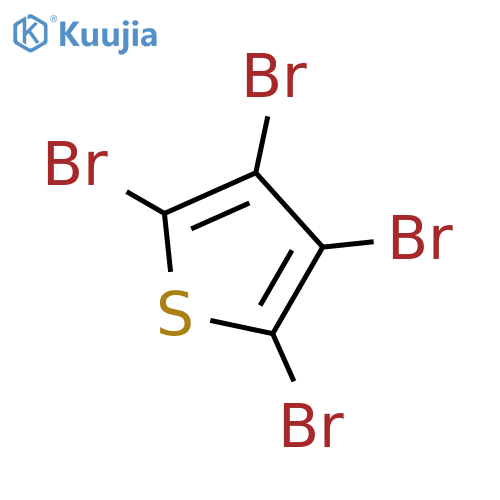

- C4Br4S

- PubChem7661

- 2,4,5-Tetrabromothiophene

- NCIOpen2_008235

- KSC491I3P

- NSC65427

- OR5778

- Thiophene, tetrabromo- (8CI)(9CI)

- Tetrabromothiophene, 99%

- EINECS 223-554-7

- NS00030615

- AKOS000282033

- Thiophene, 2,3,4,5-tetrabromo-

- AS-17329

- EN300-85067

- A6618

- Tetrabromothiophene, Vetec(TM) reagent grade, 98%

- NSC-65427

- SCHEMBL1156713

- DTXSID40192695

- CS-M0597

- AC-4924

- T1149

- AC-907/25014010

- W-106420

- AMY23395

- Tetrabromothiophene, ReagentPlus(R), 99%

- MFCD00005419

- SY048462

- NSC 65427

- FT-0635073

- CHEMBL87453

- 3958-03-0

- Thiophene, tetrabromo-(8CI)(9CI)

- Thiophene, tetrabromo-(8CI)

- DB-019638

- DTXCID80115186

-

- MDL: MFCD00005419

- インチ: 1S/C4Br4S/c5-1-2(6)4(8)9-3(1)7

- InChIKey: AVPWUAFYDNQGNZ-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(SC(=C1Br)Br)Br

- BRN: 383664

計算された属性

- せいみつぶんしりょう: 395.64500

- どういたいしつりょう: 395.645

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 96.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 28.2

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 褐色結晶粉末

- 密度みつど: 2.836 (estimate)

- ゆうかいてん: 116-118 °C (lit.)

- ふってん: 326 °C(lit.)

- フラッシュポイント: 324-327°C

- 屈折率: 1.697

- すいようせい: Insoluble in water. Soluble in organic solvents.

- PSA: 28.24000

- LogP: 4.79810

Tetrabromothiophene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S24/25

-

危険物標識:

- セキュリティ用語:S24/25

- リスク用語:R36/37/38

- ちょぞうじょうけん:Store at room temperature

- 危険レベル:LIGHT SENSITIVE

Tetrabromothiophene 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Tetrabromothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T295628-100mg |

Tetrabromothiophene |

3958-03-0 | 100mg |

$ 80.00 | 2022-06-02 | ||

| Enamine | EN300-85067-0.05g |

tetrabromothiophene |

3958-03-0 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Apollo Scientific | OR5778-100g |

Tetrabromothiophene |

3958-03-0 | 98% | 100g |

£95.00 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T35490-5g |

Perbromothiophene |

3958-03-0 | 98% | 5g |

¥29.0 | 2023-09-06 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1681549335- 100g |

Tetrabromothiophene |

3958-03-0 | 99%(GC) | 100g |

¥ 917.6 | 2021-05-18 | |

| eNovation Chemicals LLC | D404175-100g |

Tetrabromothiophene |

3958-03-0 | 97% | 100g |

$380 | 2024-06-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T101361-500g |

Tetrabromothiophene |

3958-03-0 | 99% | 500g |

¥2749.90 | 2023-09-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T5400-25G |

Tetrabromothiophene |

3958-03-0 | 99% | 25g |

¥858.33 | 2023-11-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002669-25g |

Tetrabromothiophene |

3958-03-0 | 98% | 25g |

¥191 | 2024-05-23 | |

| Enamine | EN300-85067-25.0g |

tetrabromothiophene |

3958-03-0 | 95.0% | 25.0g |

$35.0 | 2025-03-21 |

Tetrabromothiophene サプライヤー

Tetrabromothiophene 関連文献

-

Khaled Youssef,Magali Allain,Thomas Cauchy,Frédéric Gohier New J. Chem. 2023 47 7375

-

Kapil Mohan Saini,Rakesh K. Saunthwal,Akhilesh K. Verma Org. Biomol. Chem. 2017 15 10289

-

3. Synthesis of thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes and thieno-[3′,2′:4,5]-, -[2′,3′:4,5]- and -[3′,4′:4,5]-thieno[3,2-d]pyrimidin-7(6H)-ones starting from thiopheneDavid W. Hawkins,Brian Iddon,Darren S. Longthorne,Peter J. Rosyk J. Chem. Soc. Perkin Trans. 1 1994 2735

-

Tran Quang Hung,Tuan Thanh Dang,Alexander Villinger,Tran Van Sung,Peter Langer Org. Biomol. Chem. 2012 10 9041

-

Joshua Almond-Thynne,David C. Blakemore,David C. Pryde,Alan C. Spivey Chem. Sci. 2017 8 40

-

Bibi Amna,Humaira Masood Siddiqi,Abbas Hassan,Turan Ozturk RSC Adv. 2020 10 4322

-

Munawar Hussain,Rasheed Ahmad Khera,Nguyen Thai Hung,Peter Langer Org. Biomol. Chem. 2011 9 370

-

Ling-Xiang Guo,Yi-Bo Xing,Meng Wang,Ying Sun,Xue-Qin Zhang,Bao-Ping Lin,Hong Yang J. Mater. Chem. C 2019 7 4828

-

Zandria Lamprecht,Nina A. van Jaarsveld,Daniela I. Bezuidenhout,David C. Liles,Simon Lotz Dalton Trans. 2015 44 19218

-

Lassi Pihlava,Johannes Niskanen,Kuno Kooser,Christian Str?hlman,Sylvain Maclot,Antti Kivim?ki,Edwin Kukk Phys. Chem. Chem. Phys. 2021 23 21249

Tetrabromothiopheneに関する追加情報

Introduction to Tetrabromothiophene (CAS No. 3958-03-0)

Tetrabromothiophene, with the chemical formula C₄H₂Br₄S, is a brominated derivative of thiophene, a heterocyclic compound consisting of a benzene-like ring with a sulfur atom replacing one of the carbon atoms. This compound has garnered significant attention in the field of organic chemistry and materials science due to its unique structural and electronic properties. The presence of multiple bromine atoms introduces rigidity and tunable electronic characteristics, making it a valuable building block for various applications.

The CAS number 3958-03-0 uniquely identifies this compound in scientific literature and industrial databases, ensuring precise classification and communication among researchers and manufacturers. Tetrabromothiophene is primarily utilized as an intermediate in the synthesis of advanced materials, particularly in the development of organic semiconductors, liquid crystal displays (LCDs), and organic light-emitting diodes (OLEDs). Its brominated structure enhances thermal stability and chemical resistance, which are critical for high-performance electronic devices.

Recent advancements in the field have highlighted the role of Tetrabromothiophene in the design of novel photovoltaic materials. Researchers have demonstrated its efficacy in creating efficient bulk heterojunction solar cells by serving as a host material for conjugated polymers. The bromine substituents facilitate better intermolecular packing, leading to improved charge transport properties and higher power conversion efficiencies. This aligns with global efforts to develop sustainable and cost-effective renewable energy solutions.

In addition to its applications in optoelectronics, Tetrabromothiophene has been explored for its potential in pharmaceutical research. The thiophene core is a common motif in bioactive molecules, and modifications with bromine atoms can enhance binding affinity to biological targets. Studies have shown that derivatives of Tetrabromothiophene exhibit promising antimicrobial and anti-inflammatory properties, although further research is needed to fully elucidate their mechanisms of action.

The synthesis of Tetrabromothiophene typically involves the bromination of thiophene using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) under controlled conditions. The reaction is often carried out in an inert solvent like carbon tetrachloride or dichloromethane, with careful monitoring to avoid over-bromination. Advances in catalytic methods have also enabled more efficient and selective bromination processes, reducing byproduct formation and improving yield.

From an industrial perspective, the demand for Tetrabromothiophene is driven by its versatility in material science applications. Its ability to be functionalized further allows for the creation of tailored compounds with specific properties. For instance, introducing additional substituents can modify its solubility, melting point, and electronic characteristics, making it suitable for diverse technological platforms.

The environmental impact of using brominated compounds like Tetrabromothiophene is a topic of ongoing discussion. While brominated derivatives offer numerous advantages in material performance, their persistence in the environment raises concerns about long-term ecological effects. Regulatory agencies require thorough assessment of such compounds to ensure they are used responsibly. Efforts are underway to develop greener synthetic routes that minimize environmental footprint while maintaining high product quality.

Future research directions for Tetrabromothiophene include exploring its potential in flexible electronics and wearable technologies. The compound's ability to form stable films and its compatibility with existing fabrication techniques make it a candidate for next-generation electronic components. Moreover, investigations into its behavior under different environmental conditions will provide insights into long-term reliability and durability.

In conclusion, Tetrabromothiophene (CAS No. 3958-03-0) is a multifaceted compound with significant applications across multiple industries. Its unique structural features enable diverse functionalities, from enhancing electronic device performance to serving as a precursor for pharmaceuticals. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in technological innovation.

3958-03-0 (Tetrabromothiophene) 関連製品

- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)

- 923177-08-6(1-(2,2-DIMETHYLPROPANOYL)PIPERIDINE-3-CARBOXYLIC ACID)

- 5215-07-6(1-AMINO-3-(4-CHLOROPHENOXY)PROPAN-2-OL)

- 1783573-48-7(tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate)

- 1032570-65-2(2-Amino-4-(benzyloxy)-3-methoxybenzonitrile)

- 898441-60-6(N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide)

- 1557260-01-1(2-(thiophen-2-yl)piperidine-3-carboxylic acid)

- 1361815-65-7(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-acetate)

- 98242-77-4(1,3-dilinolenin)

- 2229294-33-9(3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol)